1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone

Vue d'ensemble

Description

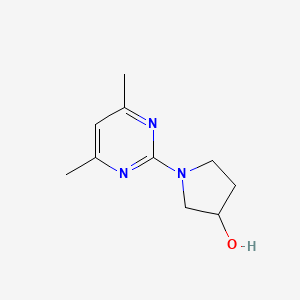

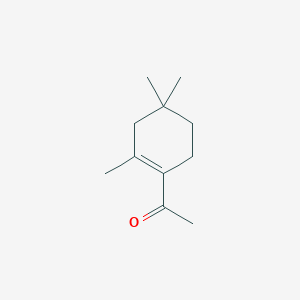

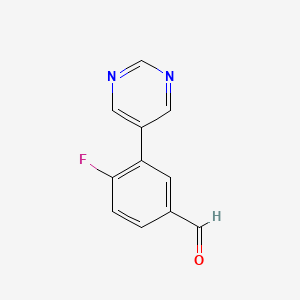

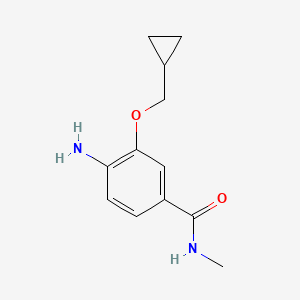

1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone , also known as α-spirocyclopropyl ketone , is an organic compound with the following molecular formula: C~12~H~18~O . It features a cyclohexenyl ring substituted with three methyl groups and a ketone functional group. The compound exhibits intriguing reactivity due to its strained cyclopropyl moiety.

Synthesis Analysis

The synthesis of this compound involves several methods, including cyclopropanation reactions . One common approach is the [2+1] cycloaddition of a diazo compound (such as diazomethane) to an alkene, followed by ring expansion to form the cyclopropyl ring. Researchers have explored variations of this reaction to access α-spirocyclopropyl ketones with different substituents.

Molecular Structure Analysis

The molecular structure of 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone consists of a cyclohexenyl ring (with three methyl groups at specific positions) fused to a cyclopropyl ring . The ketone group is attached to the cyclohexenyl ring. The strained cyclopropyl ring imparts unique reactivity to the compound.

Chemical Reactions Analysis

- Ring Opening Reactions : Due to the inherent strain in the cyclopropyl ring, α-spirocyclopropyl ketones readily undergo ring-opening reactions. These can lead to the formation of various functionalized products.

- Enolate Formation : The ketone group allows for enolization, leading to the formation of an enolate. This enolate can participate in nucleophilic addition reactions.

- Cycloadditions : The strained cyclopropyl ring can participate in cycloaddition reactions, providing access to complex ring systems.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone is approximately X°C (specific value depends on the isomer and purity).

- Solubility : The compound is soluble in organic solvents (e.g., acetone, dichloromethane) but sparingly soluble in water.

- Odor : It may exhibit a characteristic odor due to its structure.

Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

One significant application of derivatives similar to 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone is in the catalytic oxidation of cyclohexene. This process can lead to various products with different oxidation states and functional groups, such as cyclohex-2-en-1-one. These products are vital intermediates in the chemical industry, with applications in academia and industry. This research underlines the importance of controllable and selective catalytic oxidation reactions for cyclohexene, demonstrating the synthetic value of such compounds in producing targeted products (Cao et al., 2018).

Chemical Detection and Sensing

The structural similarity of 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone to other cyclic compounds lends itself to applications in chemical detection and sensing. For instance, compounds like cyclohexanone have been studied for their roles in chemical detection, particularly in the use of canines as detectors for explosives. This research highlights the potential for cyclic ketones in developing sensitive and selective detection methods for various compounds, including explosives (Furton & Myers, 2001).

Medicinal Chemistry and Biological Activities

The application of cyclic ketones in medicinal chemistry, particularly in the synthesis, usage, and biological activities of compounds like jasmonic acid and its derivatives, demonstrates the potential of 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone and similar compounds in drug development. Jasmonic acid and its derivatives, being lipid-derived cyclopentanone compounds, show a range of biological activities that are crucial in plant defense mechanisms and have potential therapeutic applications (Ghasemi Pirbalouti et al., 2014).

Enzymatic Degradation of Organic Pollutants

In the field of environmental science, the enzymatic approach to the degradation of organic pollutants highlights the importance of understanding the chemical properties of compounds like 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone. Enzymes, in the presence of redox mediators, can efficiently degrade recalcitrant compounds, suggesting a role for similar cyclic ketones in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).

Safety And Hazards

- Flammability : The compound is flammable ; handle with care.

- Toxicity : Limited toxicity data are available. Avoid inhalation, ingestion, and skin contact.

- Stability : Store in a cool, dry place away from direct sunlight and incompatible materials.

Orientations Futures

- Functionalization : Explore further functionalization of the cyclohexenyl ring to modulate reactivity.

- Biological Studies : Investigate potential biological activities and pharmacological applications.

- Materials Science : Assess its use in designing novel materials.

Propriétés

IUPAC Name |

1-(2,4,4-trimethylcyclohexen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-8-7-11(3,4)6-5-10(8)9(2)12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYCVLYVGFQYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

amine](/img/structure/B1454109.png)

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)